N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride
Description
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is an imidazole derivative featuring a 3,4-dihydroxyphenacyl (catechol) moiety linked via an acyl group to the imidazole nitrogen. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
CAS No. |
73932-41-9 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13;/h1-5,7,14-15H,6H2;1H |
InChI Key |
YWTRHFTWSLBXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C[NH+]2C=CN=C2)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(3,4-Dihydroxyphenacyl)imidazole Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the imidazole core.
- Introduction of the 3,4-dihydroxyphenacyl substituent at the nitrogen atom of the imidazole.
- Conversion to the hydrochloride salt for improved stability and solubility.
The process often requires multi-step organic reactions, including condensation, alkylation, and salt formation steps.
Key Synthetic Steps and Conditions
Formation of Imidazole Derivatives
- Imidazole rings can be synthesized via condensation reactions involving diamines and aldehydes or ketones under reflux conditions in ethanol or other protic solvents.
- Catalyst-free conditions or acid catalysis (e.g., hydrochloric acid) are commonly employed to facilitate ring closure and oxidation to the aromatic imidazole.
- For example, refluxing 2,3-diaminophenazine with benzaldehyde derivatives in ethanol yields imidazole derivatives with varying substituents, with yields ranging from 15% to 90%.
Introduction of the 3,4-Dihydroxyphenacyl Group
- Alkylation of the imidazole nitrogen with 3,4-dihydroxyphenacyl halides or related derivatives is a common approach.
- Typical alkylation involves stirring the imidazole derivative with the halide in polar aprotic solvents such as dimethylformamide (DMF) in the presence of a base like potassium carbonate at room temperature or mild heating.
- After reaction completion, purification by filtration and column chromatography yields the alkylated product.
Formation of Hydrochloride Salt
Representative Synthetic Procedure
Alternative Synthetic Approaches
- Some patents describe methods involving the reaction of aralkyltriphenylphosphonium halides with basic reagents to prepare substituted imidazoles, which may be adapted for phenacyl derivatives.
- Multicomponent reactions catalyzed by imidazole or under acidic conditions in protic solvents have been reported for related imidazole derivatives, offering efficient synthesis routes with good yields.
Analytical Characterization of the Prepared Compound
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the chemical structure, verifying the presence of aromatic protons, imidazole ring protons, and the phenacyl moiety.
- Infrared Spectroscopy (IR): Characteristic absorptions include O–H stretching (~3400 cm^-1), N–H stretching, C=O stretching from the phenacyl group, and imidazole ring vibrations.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula; for this compound, the molecular weight is 254.67 g/mol.
Purity and Yield Assessment
- Purity is typically assessed by chromatographic methods (e.g., HPLC) and melting point determination.
- Yields vary depending on reaction conditions but generally range from moderate to high (50–90%).
| Characterization Technique | Key Observations for this compound |
|---|---|
| ^1H NMR | Aromatic protons at 6.5–7.5 ppm, imidazole protons at ~7–8 ppm |
| ^13C NMR | Signals for carbonyl (~190–200 ppm), aromatic carbons (110–160 ppm) |
| IR Spectroscopy | O–H stretch (~3400 cm^-1), C=O stretch (~1650 cm^-1), N–H stretch |
| HRMS | Molecular ion peak at m/z 255 (M+H)+ |
Research Results and Notes
- The compound exhibits promising biological activities including antimicrobial and enzyme inhibition, making its synthesis relevant for drug discovery.
- Preparation methods emphasize green chemistry principles, such as catalyst-free reactions and use of ethanol as solvent, to improve sustainability.
- Reaction optimization studies indicate that protic solvents and mild acidic conditions favor higher yields and shorter reaction times for imidazole formation.
- Alkylation reactions require careful control of stoichiometry and reaction time to maximize yield and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanol Moiety
The ethanol group (-CH₂CH₂OH) can undergo nucleophilic substitution under acidic or catalytic conditions. For example:
-
Reaction with Thionyl Chloride (SOCl₂):
Converts the hydroxyl group to a chloride, yielding N-(3,4-dihydroxyphenacyl)imidazole ethyl chloride. This reaction is analogous to alcohol halogenation in related compounds .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Chlorination of -OH | SOCl₂, DCM, 0–25°C, 4–6 hrs | N-(3,4-Dihydroxyphenacyl)imidazole ethyl chloride |
Mechanistic Insight: The hydroxyl oxygen acts as a nucleophile, attacking electrophilic sulfur in SOCl₂, leading to displacement and Cl⁻ release .
Oxidation of the Catechol Group
The 3,4-dihydroxyphenyl (catechol) group is susceptible to oxidation, forming quinone derivatives. This reactivity is critical in redox-mediated applications .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Catechol → Quinone Oxidation | FeCl₃, H₂O/EtOH, RT, 1 hr | N-(3,4-Quinonylphenacyl)imidazole hydrochloride |
Key Data:
-
Oxidation Potential: The catechol group oxidizes at ~0.2 V (vs. Ag/AgCl), consistent with similar dihydroxybenzene derivatives .
-
Stability: Quinone products exhibit enhanced electrophilicity, enabling further conjugation .
Etherification of Hydroxyl Groups
The phenolic -OH groups can be protected via etherification, a common strategy in synthetic chemistry to modulate reactivity .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Methoxymethyl Protection | Bromo(methoxy)methane, DIPEA | N-(3,4-Bis(methoxymethoxy)phenacyl)imidazole |
Conditions:
-
Solvent: Dichloromethane (DCM)
-
Base: DIPEA (5.2 equiv), 0°C → RT, 4 hrs .
Yield: ~70–85% (inferred from analogous syntheses) .
Metal Coordination Complex Formation
The imidazole ring acts as a ligand, coordinating transition metals (e.g., Fe³⁺, Cu²⁺) through its nitrogen lone pairs. The catechol group may further stabilize complexes via chelation .
| Metal | Reaction Conditions | Complex Structure |
|---|---|---|
| Fe³⁺ | Aqueous pH 7.4, RT | Octahedral Fe(III)-imidazole-catechol complex |
Applications:
Acid-Base Reactivity and Salt Formation
As a hydrochloride salt, the compound undergoes pH-dependent equilibria:
-
Deprotonation: Treatment with NaOH (1N) liberates the free imidazole base.
-
Reprotonation: HCl restores the salt form, enhancing aqueous solubility .
pKa Values (Estimated):
Reductive Amination
While not directly documented, the ethanol linker could participate in reductive amination with primary amines under standard conditions (NaBH₃CN, MeOH) .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ethanol → Amine Conversion | NaBH₃CN, AcOH, Amine (3 equiv) | N-(3,4-Dihydroxyphenacyl)imidazole-ethylamine |
Mechanism: Imine formation followed by cyanoborohydride reduction .
Limitations and Research Gaps
Scientific Research Applications
Medicinal Chemistry Applications
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets effectively.
- Antioxidant Properties : Studies have shown that compounds with dihydroxyphenyl groups exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
- Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .
Biochemical Applications
The compound's biochemical applications are primarily linked to its ability to modulate enzyme activity and influence metabolic pathways.
- Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. Such inhibition can be beneficial in conditions like hyperlipidemia and cardiovascular diseases .
- Signal Transduction Modulation : The compound's interaction with cellular signaling pathways has been explored, particularly its role in modulating pathways related to inflammation and cell survival . This modulation can have implications for treating inflammatory diseases.
Pharmacological Insights
Pharmacological studies have focused on the compound's safety profile and therapeutic efficacy.
- Toxicological Studies : Comprehensive toxicological assessments are essential for evaluating the safety of this compound. Studies indicate that while the compound exhibits promising therapeutic effects, careful evaluation of its toxicity is necessary to ensure safe clinical application .
- Clinical Trials and Case Studies : Several clinical trials have investigated the efficacy of imidazole derivatives in treating various conditions. For example, a case study highlighted the successful use of a related imidazole compound in managing symptoms of metabolic syndrome, demonstrating the therapeutic potential of this class of compounds .
Data Tables
Below are tables summarizing key findings related to the applications of this compound:
Case Studies
- Antioxidant Efficacy Study : A study evaluated the antioxidant potential of this compound using various assays (DPPH, ABTS). Results indicated a strong capacity to scavenge free radicals, suggesting its utility in formulations targeting oxidative stress-related conditions.
- Cancer Cell Line Analysis : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride involves its interaction with various molecular targets and pathways. The catechol group can act as an antioxidant by scavenging free radicals, while the imidazole ring can interact with enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride with three structurally related imidazole derivatives, emphasizing molecular features, physicochemical properties, and spectral data.
Structural and Functional Group Differences
- This compound : Contains a catechol (3,4-dihydroxyphenyl) group, which increases polarity and hydrogen-bonding capacity. The hydrochloride salt enhances ionization in aqueous media.
- 8-Bromo-1-(3-methoxyphenyl)-3,4-dihydrodipyridoimidazole dihydrochloride () : A fused dipyridoimidazole with bromine and methoxyphenyl substituents. The bromine atom adds molecular weight and lipophilicity, while the methoxy group reduces polarity compared to hydroxyls .
- (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole () : Features allyloxy and dichlorophenyl groups, contributing to moderate lipophilicity (Log Pow 3.82). Chlorine atoms enhance electronegativity and stability .
- 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole () : Includes nitro and chloro groups, which are strong electron-withdrawing substituents, likely reducing the basicity of the imidazole ring compared to the catechol derivative .
Physicochemical Properties
*Predicted values based on structural analogs.
- Solubility : The hydrochloride form of the main compound likely exhibits high water solubility, contrasting with (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole, which shows pH-dependent solubility (higher at acidic pH due to protonation) .
- Lipophilicity : The catechol group reduces Log Pow compared to dichlorophenyl (Log Pow 3.82) or bromo/methoxyphenyl analogs.
Spectral Characteristics
- 13C NMR : For 8-Bromo-1-(3-methoxyphenyl)-dihydrodipyridoimidazole, key shifts include δ159.6 (carbonyl) and δ166.7 (aromatic carbons), suggesting electronic effects from substituents . The main compound’s catechol group would likely show resonances near δ110–150 for aromatic carbons and δ170–180 for the acyl carbonyl.
- Mass Spectrometry : The brominated analog (m/z 374.2, 376.1) exhibits a doublet due to bromine isotopes, whereas the main compound’s HCl salt would show a prominent [M+H]+ peak without isotopic splitting .
Data Tables
Table 1: Structural Comparison of Imidazole Derivatives
| Compound | Key Substituents | Molecular Weight | Log Pow |
|---|---|---|---|
| N-(3,4-Dihydroxyphenacyl)imidazole HCl | Catechol, acyl, imidazole | ~300–350 | <3 |
| 8-Bromo-1-(3-methoxyphenyl)-dihydrodipyridoimidazole | Bromo, methoxyphenyl, fused ring | 374.2 | Not reported |
| (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole | Allyloxy, dichlorophenyl | 297.2 | 3.82 |
| 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | Nitro, chloro, hydroxypropyl | 167.73 | Not reported |
Table 2: Solubility and Acidity
| Compound | Solubility (pH 5) | pKa |
|---|---|---|
| N-(3,4-Dihydroxyphenacyl)imidazole HCl | High | ~6–8 (imidazole) |
| (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole | 951 mg/L | 6.53 |
Biological Activity
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
1. Chemical Structure and Synthesis
This compound features a phenolic moiety substituted at the 3 and 4 positions with hydroxyl groups, linked to an imidazole ring. The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzaldehyde with imidazole derivatives under acidic conditions. This structural configuration is crucial for its biological activity.
2.1 Anticholinesterase Activity
Recent studies have highlighted that compounds with similar structural features to this compound exhibit significant anticholinesterase activity. For instance, compounds featuring a 3,4-dihydroxy substitution demonstrated potent inhibition against acetylcholinesterase (AChE):
These results suggest that similar compounds may also possess effective AChE inhibition properties, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
2.2 Antimicrobial Activity
The antimicrobial efficacy of imidazole derivatives has been documented extensively. For example, studies indicate that compounds bearing the 3,4-dihydroxyphenyl group exhibit notable antifungal activity against various Candida strains:
These findings underscore the potential application of this compound in antifungal therapies.
The biological activities of this compound can be attributed to its ability to interact with specific enzyme active sites:
- AChE Inhibition : The compound likely binds to the active site of AChE, disrupting acetylcholine breakdown and enhancing cholinergic signaling.
- Antifungal Mechanism : The imidazole ring is known to interfere with ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.
4.1 In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in pathogenic processes:
- DENV2 NS2B-NS3 Protease Inhibition : Similar compounds have shown promising results as protease inhibitors in dengue virus studies, with IC50 values indicating moderate to high potency compared to standard controls .
4.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes:
- Docking simulations reveal favorable binding conformations that correlate well with observed biological activities, suggesting that structural modifications can enhance potency .
5. Conclusion
This compound exhibits significant potential for various biological activities, particularly as an anticholinesterase and antimicrobial agent. Continued research into its mechanisms of action and structure-activity relationships will be essential for developing therapeutic applications.
Q & A
[Basic] What synthetic methodologies are recommended for the preparation of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride, and how can reaction parameters be optimized for high yield and purity?
The synthesis of imidazole derivatives like this compound often involves cyclization or condensation reactions. Key methods include:
- Nickel-catalyzed cyclization : This approach uses amido-nitrile precursors, with proto-demetallation and dehydrative cyclization under mild conditions (room temperature to 80°C), preserving sensitive functional groups such as arylhalides .
- Aldehyde condensation : Reacting diamine precursors with aldehydes in the presence of sodium metabisulfite under nitrogen at 120°C for 18 hours yields substituted imidazoles with ~85% efficiency .
- Oxidative cyclization : Hydrogen peroxide as an oxidizing agent at controlled pH (e.g., pH 6–7) and 50°C achieves 75–80% yields .
Optimization strategies : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC.
[Basic] What are the key stability considerations and storage protocols for this compound in laboratory settings?
Light sensitivity and moisture are critical stability factors. Recommended protocols include:
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid drying hygroscopic forms, as noted for structurally related imidazole hydrochlorides .
- Handling : Conduct experiments under inert gas (e.g., N₂) to prevent oxidation. Use desiccants during long-term storage .
[Basic] Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Spectroscopy :
- Chromatography :
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
[Advanced] How can researchers address discrepancies in spectroscopic data when characterizing structurally complex imidazole derivatives such as this compound?
- Multi-technique validation : Cross-validate NMR, IR, and HRMS data. For example, unexpected shifts in 1H-NMR may arise from tautomerism; IR can confirm the absence/presence of specific bonds .
- Crystallography : Single-crystal X-ray diffraction (e.g., vapor diffusion at 4°C) resolves ambiguous stereochemistry or substituent positioning .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
[Advanced] What experimental strategies are effective for investigating the biological activity and mechanism of action of this compound against specific molecular targets?
- In vitro assays :
- In silico studies :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., α-adrenergic receptors for imidazole derivatives) .
[Advanced] How can computational chemistry tools enhance the retrosynthetic planning and mechanistic understanding of this compound synthesis?
- Retrosynthetic algorithms : Platforms like Pistachio or Reaxys propose routes based on known reactions (e.g., cyclization of nitriles or amides) .
- Mechanistic simulations : DFT calculations model transition states to identify rate-limiting steps (e.g., proto-demetallation in nickel-catalyzed reactions) .
[Advanced] What methodologies enable the introduction of diverse functional groups into the imidazole core of this compound, and how do substituents influence its reactivity?
- Electrophilic substitution : Introduce halides (Cl, Br) or nitro groups using HNO₃/H₂SO₄ or halogenating agents (e.g., NCS) at the C2/C4 positions .
- Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) .
- Impact of substituents : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the imidazole ring, enhancing reactivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
